Cas no 2160-56-7 (5-bromo-4-nitrothiophene-2-carbonitrile)

5-Bromo-4-nitrothiophene-2-carbonitrile is a heterocyclic organic compound featuring a thiophene core substituted with bromo, nitro, and cyano functional groups. This compound is valued for its versatility as a synthetic intermediate in organic chemistry, particularly in the preparation of pharmaceuticals, agrochemicals, and functional materials. The presence of multiple reactive sites—bromine for substitution reactions, a nitro group for reduction or further functionalization, and a nitrile for cyclization or derivatization—enhances its utility in multi-step syntheses. Its well-defined reactivity profile and stability under standard conditions make it a reliable building block for constructing complex molecular architectures. Suitable for use in research and industrial applications requiring precise functional group manipulation.
5-bromo-4-nitrothiophene-2-carbonitrile structure
2160-56-7 structure
Product Name:5-bromo-4-nitrothiophene-2-carbonitrile
CAS No:2160-56-7
MF:C5HBrN2O2S
MW:233.042638540268
MDL:MFCD28975145
CID:3910382
PubChem ID:101871286
Update Time:2025-10-28

5-bromo-4-nitrothiophene-2-carbonitrile Chemical and Physical Properties

Names and Identifiers

    • 2-Thiophenecarbonitrile, 5-bromo-4-nitro-
    • 5-Bromo-4-nitrothiophene-2-carbonitrile
    • SCHEMBL22775357
    • DTXSID201279874
    • CS-0377330
    • 2160-56-7
    • 5-Bromo-4-nitro-2-thiophenecarbonitrile
    • AKOS027351163
    • 5-bromo-4-nitrothiophene-2-carbonitrile
    • MDL: MFCD28975145
    • Inchi: 1S/C5HBrN2O2S/c6-5-4(8(9)10)1-3(2-7)11-5/h1H
    • InChI Key: BVTHSWQRTDMFAI-UHFFFAOYSA-N
    • SMILES: C1(C#N)SC(Br)=C([N+]([O-])=O)C=1

Computed Properties

  • Exact Mass: 231.89421Da
  • Monoisotopic Mass: 231.89421Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 220
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 97.9Ų

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Additional information on 5-bromo-4-nitrothiophene-2-carbonitrile

Introduction to 5-Bromo-4-Nitrothiophene-2-Carbonitrile (CAS No. 2160-56-7)

5-Bromo-4-nitrothiophene-2-carbonitrile (CAS No. 2160-56-7) is a versatile organic compound that has garnered significant attention in the fields of chemical synthesis, pharmaceutical research, and materials science. This compound is characterized by its unique molecular structure, which includes a bromine atom, a nitro group, and a cyano group attached to a thiophene ring. The combination of these functional groups imparts distinct chemical and physical properties, making it a valuable intermediate in various synthetic pathways and applications.

The chemical formula of 5-bromo-4-nitrothiophene-2-carbonitrile is C7H3BrN2O2S, with a molecular weight of approximately 239.07 g/mol. The compound is typically obtained as a solid at room temperature and exhibits low solubility in water but is soluble in organic solvents such as dichloromethane, acetone, and dimethylformamide (DMF). Its stability under various conditions makes it suitable for use in both laboratory and industrial settings.

In the realm of chemical synthesis, 5-bromo-4-nitrothiophene-2-carbonitrile serves as an important building block for the preparation of more complex molecules. The presence of the bromine atom allows for efficient coupling reactions, such as Suzuki-Miyaura cross-coupling and Stille coupling, which are widely used in the synthesis of functionalized thiophenes. These reactions enable the introduction of various substituents, thereby expanding the range of possible applications for the derived compounds.

The nitro group in 5-bromo-4-nitrothiophene-2-carbonitrile can be reduced to an amino group through catalytic hydrogenation or chemical reduction methods. This transformation is particularly useful in the synthesis of amino-substituted thiophenes, which are valuable intermediates in the development of pharmaceuticals and agrochemicals. The cyano group can also be converted into other functional groups, such as carboxylic acids or amides, through hydrolysis or amidation reactions.

In pharmaceutical research, 5-bromo-4-nitrothiophene-2-carbonitrile has shown promise as a lead compound for the development of novel drugs. Recent studies have explored its potential as an inhibitor of specific enzymes and receptors involved in various disease pathways. For instance, researchers have investigated its activity against kinases and proteases, which are key targets in cancer therapy and antiviral drug development. The unique electronic properties of the thiophene ring and the functional groups attached to it contribute to its binding affinity and selectivity towards these targets.

The material properties of 5-bromo-4-nitrothiophene-2-carbonitrile make it an attractive candidate for use in advanced materials science applications. Its ability to form stable thin films and its electronic properties have been exploited in the development of organic semiconductors and photovoltaic materials. Research has shown that derivatives of this compound can be used to enhance the performance of organic solar cells by improving charge transport and stability under various environmental conditions.

In addition to its synthetic utility and potential applications in pharmaceuticals and materials science, 5-bromo-4-nitrothiophene-2-carbonitrile has been studied for its environmental impact. While it is not classified as a hazardous substance under current regulations, its degradation pathways and environmental fate are areas of ongoing research. Understanding these aspects is crucial for ensuring its safe use and disposal.

The synthesis of 5-bromo-4-nitrothiophene-2-carbonitrile typically involves multi-step processes that include bromination, nitration, and cyano substitution reactions. Advances in green chemistry have led to the development of more sustainable synthetic routes that minimize waste generation and reduce environmental impact. These methods often employ mild reaction conditions and environmentally friendly reagents.

In conclusion, 5-bromo-4-nitrothiophene-2-carbonitrile (CAS No. 2160-56-7) is a multifaceted compound with significant potential across various scientific disciplines. Its unique molecular structure enables a wide range of synthetic transformations and applications, making it an essential component in modern chemical research and development. As ongoing studies continue to uncover new properties and uses for this compound, it is likely to play an increasingly important role in advancing our understanding and capabilities in fields such as pharmaceuticals, materials science, and environmental chemistry.

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